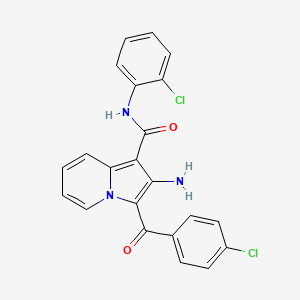

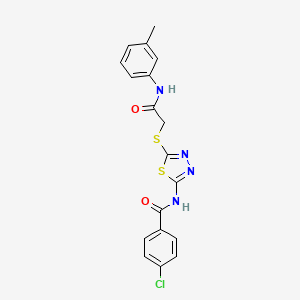

2-Ethyl-6-(3-methoxyphenyl)pyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethyl-6-(3-methoxyphenyl)pyridazin-3-one is a pyridazinone compound. Pyridazin-3 (2H)-ones are an important class of compounds due to their diverse pharmacological activities . They have been reported to possess widespread pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .

Synthesis Analysis

The pyridazin-3 (2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

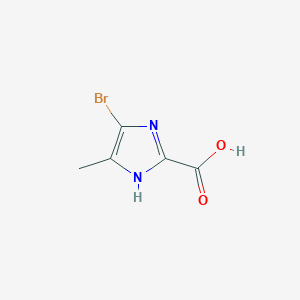

The molecular formula of 2-Ethyl-6-(3-methoxyphenyl)pyridazin-3-one is C13H14N2O2. The molecular weight is 230.267.Chemical Reactions Analysis

Pyridazin-3 (2H)-ones can be easily functionalized at various ring positions, making them an attractive synthetic building block for designing and synthesis of new drugs .Physical And Chemical Properties Analysis

The molecular weight of 2-Ethyl-6-(3-methoxyphenyl)pyridazin-3-one is 230.267. More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

- Applications : Researchers have investigated EMPP as a potential lead compound for developing novel anticancer drugs. Its ability to target specific cancer cell lines makes it an attractive candidate for further study .

- Potential Applications : EMPP could serve as a basis for designing nonsteroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles .

- Potential Therapies : EMPP derivatives might contribute to novel treatments for asthma and allergies .

Anticancer Properties

Anti-inflammatory and Analgesic Effects

Agrochemical Applications

Drug Discovery and Material Synthesis

Bronchial Asthma and Allergy Research

Phosphodiesterase Inhibition

Mechanism of Action

While the specific mechanism of action for 2-Ethyl-6-(3-methoxyphenyl)pyridazin-3-one is not mentioned in the search results, pyridazin-3 (2H)-ones have been reported to possess diverse pharmacological activities . The main mechanism of action of these drugs is often the inhibition of cyclooxygenase enzyme (COX) which is catalyzing the conversion of arachidonic acid to the prostaglandins (PGs) mediating both inflammation response and physiologic homeostasis .

Future Directions

Given the diverse pharmacological activities of pyridazin-3 (2H)-ones, this privileged skeleton should be extensively studied for therapeutic benefits . The search for new analgesic and anti-inflammatory agents devoid of side effects continues to be an active area of research in medicinal chemistry .

properties

IUPAC Name |

2-ethyl-6-(3-methoxyphenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-15-13(16)8-7-12(14-15)10-5-4-6-11(9-10)17-2/h4-9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRDJPHGKZSGNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=CC(=N1)C2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-6-(3-methoxyphenyl)pyridazin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-chlorophenyl)sulfanyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2531905.png)

![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2531909.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2531910.png)

![N-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole-6-carboxamide](/img/structure/B2531915.png)

![2-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2531920.png)

![N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2531922.png)